(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
is a heterocyclic compound. It contains a quinoline ring, a triazole ring, and a pyrazine ring, which are all fused together . Heterocyclic compounds like this one are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple fused rings. The triazole ring contains two carbon and three nitrogen atoms, which are capable of forming specific interactions with different target receptors . The exact molecular structure of this compound is not available in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis Techniques : The development of novel compounds with potential biological activities often involves complex synthesis techniques. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities showcases the chemical versatility and potential for creating compounds with significant biological effects (Bektaş et al., 2007). These methods can be adapted or serve as inspiration for synthesizing compounds with similar structures to "(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone."Antimicrobial Evaluation : The evaluation of newly synthesized compounds for antimicrobial activity is a critical aspect of pharmaceutical research. Studies such as those on the antimicrobial evaluation of functionalized heterocycles derived from novel quinolinyl chalcone (Hassan & Farouk, 2017) indicate the importance of these assessments in identifying potential therapeutic agents. The structural features inherent in compounds like "this compound" could be explored for antimicrobial properties following similar methodologies.
Future Directions
Mechanism of Action
Target of Action
The compound “(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” contains a 1,2,4-triazole moiety. Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Without specific studies on this compound, it’s hard to determine the exact biochemical pathways it affects. Compounds with a 1,2,4-triazole moiety have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds containing the 1,2,4-triazole moiety .
Properties
IUPAC Name |
4-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-23-24-19-18(21-6-7-27(13)19)25-8-10-26(11-9-25)20(29)15-12-17(28)22-16-5-3-2-4-14(15)16/h2-7,12H,8-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVYUTWCDWUKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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